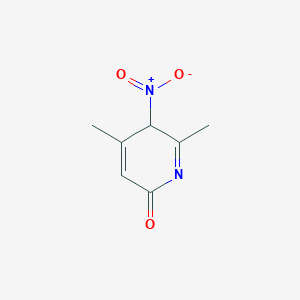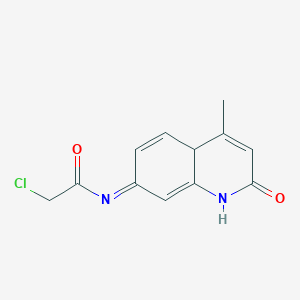
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- is a heterocyclic organic compound with the molecular formula C8H8N2O3 It is characterized by a pyridinone ring substituted with two methyl groups at positions 4 and 6, and a nitro group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- can be achieved through several methods. One common approach involves the nitration of 4,6-dimethyl-2-pyridone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product purity. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4,6-dimethyl-5-amino-2(1H)-pyridinone.
Substitution: Various substituted pyridinones depending on the electrophile used.
Scientific Research Applications
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyridone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-pyridone: Lacks the methyl groups, which can affect its solubility and reactivity.
Uniqueness
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,4-dimethyl-3-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(10)8-5(2)7(4)9(11)12/h3,7H,1-2H3 |
InChI Key |
JTJDUOGLUSNIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(C1[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B12329911.png)

![Benzyl N-[3-(piperazin-1-yl)propyl]carbamate](/img/structure/B12329914.png)


![Decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate](/img/structure/B12329923.png)


![2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid](/img/structure/B12329940.png)
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12329950.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-](/img/structure/B12329963.png)



